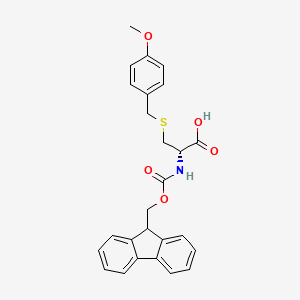

Fmoc-S-4-methoxybenzyl-D-cysteine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-S-4-methoxybenzyl-D-cysteine, also known as this compound, is a useful research compound. Its molecular formula is C26H25NO5S and its molecular weight is 463.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Fmoc-S-4-methoxybenzyl-D-cysteine is a derivative of cysteine that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound is often utilized in peptide synthesis and has implications in drug design, particularly for targeting specific biological pathways.

Chemical Structure

The structure of this compound features a phenylalanine-derived Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which enhances its stability during synthesis. The presence of the 4-methoxybenzyl group contributes to its solubility and interaction with biological targets.

Antiproliferative Effects

Recent studies have demonstrated the antiproliferative effects of compounds related to this compound. For instance, derivatives have shown significant activity against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism of action appears to involve disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with key cellular proteins involved in signaling pathways. Specifically, it has been observed that this compound can inhibit specific protein kinases, which play crucial roles in cell proliferation and survival. Such inhibition may lead to reduced tumor growth and increased sensitivity to chemotherapeutic agents .

In Vitro Studies

In vitro assays have indicated that this compound exhibits dose-dependent cytotoxicity against cancer cell lines. For example, one study reported IC50 values ranging from 10 to 33 nM for related compounds in MCF-7 cells . The structural modifications of the compound were shown to influence its potency, with specific substitutions enhancing its antiproliferative activity.

Case Studies

- MCF-7 Breast Cancer Cells : In a detailed analysis, compounds derived from this compound were tested for their effects on cell viability and apoptosis. Flow cytometry results indicated that these compounds induced G2/M phase arrest, leading to significant apoptotic cell death.

- Tubulin Interaction : Confocal microscopy studies revealed that the compound disrupts microtubule organization within treated cells, confirming its role as a microtubule-destabilizing agent .

Data Table

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Fmoc-S-4-methoxybenzyl-D-Cys | MCF-7 | 10-33 | Microtubule destabilization |

| Related Derivative 9q | MDA-MB-231 | 23-33 | Tubulin polymerization inhibition |

| Compound 9h | MCF-7 | 10 | Apoptosis induction |

Aplicaciones Científicas De Investigación

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-S-4-methoxybenzyl-D-cysteine serves as a crucial building block in solid-phase peptide synthesis. Its stability and compatibility with Fmoc chemistry allow for the efficient assembly of complex peptide structures. The Fmoc protecting group can be easily removed under mild conditions, facilitating the synthesis of high-purity peptides.

Case Study:

A study demonstrated the successful use of Fmoc-based methods for synthesizing peptides with diverse sequences and modifications. The resulting peptides exhibited high yields and purity, showcasing the effectiveness of this compound in peptide synthesis protocols .

Drug Development

Peptide-Based Therapeutics

The compound plays a significant role in the design of peptide-based drugs targeting specific biological pathways. Its unique properties enhance drug efficacy and selectivity, making it valuable for developing therapeutics aimed at various diseases.

Data Table: Drug Development Applications

Bioconjugation

Targeted Drug Delivery Systems

this compound is utilized in bioconjugation processes to link peptides with various biomolecules. This capability aids in designing targeted drug delivery systems that improve therapeutic outcomes.

Case Study:

Research highlighted the successful conjugation of peptides to antibodies using this compound, resulting in enhanced targeting and reduced off-target effects in therapeutic applications .

Research in Cancer Therapy

Novel Peptide Drugs

The compound is explored for developing novel peptide drugs that selectively target cancer cells. This selectivity can lead to more effective treatments with fewer side effects compared to traditional therapies.

Data Table: Cancer Research Applications

| Research Focus | Outcomes | References |

|---|---|---|

| Selective Targeting | Improved efficacy and reduced side effects | , |

| Peptide Modifications | Enhanced stability and activity | , |

Protein Engineering

Enhancement of Protein Stability

this compound is instrumental in modifying proteins to enhance their stability and functionality. This application is crucial for various biotechnological advancements.

Case Study:

In protein engineering studies, this compound was used to create stable protein variants that maintained their activity under harsh conditions, showcasing its importance in biotechnological applications .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5S/c1-31-18-12-10-17(11-13-18)15-33-16-24(25(28)29)27-26(30)32-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZGYHFOLFRYPK-XMMPIXPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654301 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methoxyphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200354-43-4 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methoxyphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.